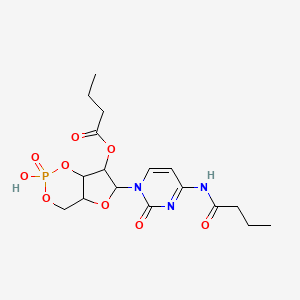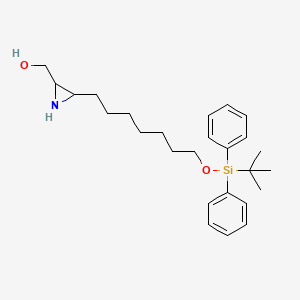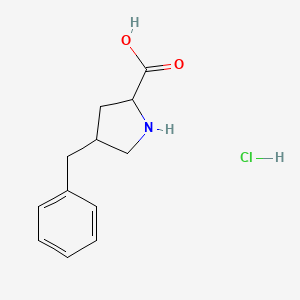
N4 2'-O-Dibutyrylcytidine 3'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4 2’-O-Dibutyrylcytidine 3’ involves the selective butyrylation of cytidine derivatives. The process typically includes the use of butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective butyrylation at the N4 and 2’-O positions .
Industrial Production Methods
Industrial production of N4 2’-O-Dibutyrylcytidine 3’ follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
N4 2’-O-Dibutyrylcytidine 3’ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N4 2’-O-Dibutyrylcytidine 3’. These derivatives have distinct chemical and biological properties .
Applications De Recherche Scientifique
N4 2’-O-Dibutyrylcytidine 3’ has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Serves as a tool to study cellular signaling pathways involving cyclic nucleotides.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to cyclic nucleotide signaling.
Industry: Utilized in the production of diagnostic reagents and biochemical assays
Mécanisme D'action
N4 2’-O-Dibutyrylcytidine 3’ exerts its effects by acting as a prodrug for cyclic cytidine monophosphate (cCMP). Once inside the cell, it is metabolized to release cCMP, which then participates in various signaling pathways. cCMP activates specific protein kinases and other signaling molecules, leading to downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclic Adenosine Monophosphate (cAMP)
- Cyclic Guanosine Monophosphate (cGMP)
- Cyclic Uridine Monophosphate (cUMP)
Uniqueness
N4 2’-O-Dibutyrylcytidine 3’ is unique due to its selective butyrylation, which enhances its membrane permeability and metabolic activation. This makes it a valuable tool for studying cCMP-related signaling pathways, which are less well-characterized compared to cAMP and cGMP pathways .
Propriétés
Formule moléculaire |
C17H24N3O9P |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
[6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C17H24N3O9P/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23) |
Clé InChI |
IPICHPMWYGQEKH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)O)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)
![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)

![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)



![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
